CDDO-EA is synthesized from the parent compound CDDO through a chemical reaction involving ethyl amine. It belongs to a class of compounds known as triterpenoids, which are characterized by their complex polycyclic structures and diverse biological activities. The synthesis is typically conducted in a laboratory setting, with Reata Pharmaceuticals being one of the primary sources for this compound .
The synthesis of CDDO-EA involves the condensation reaction of ethyl amine with CDDO acid chloride. This reaction is carried out under controlled conditions to ensure high purity and yield. The process can be summarized as follows:
The synthesis parameters must be carefully controlled, including temperature, reaction time, and concentration of reactants, to optimize yield and minimize by-products.
CDDO-EA has a complex molecular structure characterized by multiple rings typical of triterpenoids. Its chemical formula is with a molecular weight of approximately 397.56 g/mol. The structural features include:
The detailed molecular structure can be represented as follows:
CDDO-EA participates in various chemical reactions that contribute to its biological activities:
These reactions highlight CDDO-EA's potential as an anti-cancer agent and its utility in managing oxidative stress-related diseases.
The mechanism of action for CDDO-EA primarily revolves around its ability to activate the Nrf2 transcription factor. Upon activation, Nrf2 translocates to the nucleus where it binds to antioxidant response elements (AREs) in the promoter regions of target genes involved in detoxification and antioxidant defense.
Key aspects include:
CDDO-EA exhibits several notable physical and chemical properties:
These properties are critical for formulating effective delivery systems for therapeutic applications.
CDDO-EA has shown promise across various scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2